

"physical and chemical properties of 1,4-Bis(pentafluorothio)benzene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(pentafluorothio)benzene

Cat. No.: B599204

[Get Quote](#)

An In-depth Technical Guide to 1,4-Bis(pentafluorothio)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (SF_5) groups in a para-substitution pattern on a benzene ring. The SF_5 group, often considered a "super-trifluoromethyl" group, imparts exceptional chemical and thermal stability, as well as potent electron-withdrawing properties. These characteristics make **1,4-bis(pentafluorothio)benzene** a compound of significant interest in materials science, agrochemistry, and pharmaceutical development, where precise modulation of electronic properties and metabolic stability are crucial. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,4-bis(pentafluorothio)benzene**, including detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,4-Bis(pentafluorothio)benzene** is presented below. Due to the limited availability of extensive experimental data in publicly accessible literature, some properties remain to be experimentally determined.

Property	Value	Source
CAS Number	1219501-58-2	[1]
Molecular Formula	C ₆ H ₄ F ₁₀ S ₂	[1]
Molecular Weight	330.21 g/mol	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Purity	≥95% (commercially available)	[3]

Synthesis of 1,4-Bis(pentafluorothio)benzene

The synthesis of **1,4-Bis(pentafluorothio)benzene** has been reported by Umemoto et al. and involves a two-step process starting from benzene-1,4-dithiol. The methodology is detailed below.

Experimental Protocol

Step 1: Synthesis of Benzene-1,4-bis(sulfur chlorotetrafluoride)

A detailed experimental protocol for this step is not explicitly available in the provided search results. However, the general method described by Umemoto et al. for the synthesis of arylsulfur chlorotetrafluorides involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.[\[4\]](#)[\[5\]](#)

Step 2: Fluorination to 1,4-Bis(pentafluorothio)benzene

The second step involves the conversion of the arylsulfur chlorotetrafluoride intermediate to the final product using a fluoride source.[\[4\]](#)[\[5\]](#) A general procedure would involve reacting the intermediate with a fluorinating agent such as ZnF₂.

Disclaimer: The following is a representative experimental protocol based on the general methods described by Umemoto et al. for similar compounds. The specific reaction conditions for **1,4-Bis(pentafluorothio)benzene** should be referenced from the original publication.

To a solution of benzene-1,4-bis(sulfur chlorotetrafluoride) in an appropriate anhydrous solvent, an excess of a fluorinating agent (e.g., zinc fluoride) is added. The reaction mixture is stirred at a specified temperature for a set duration. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield **1,4-Bis(pentafluorothio)benzene**.

Spectroscopic Characterization

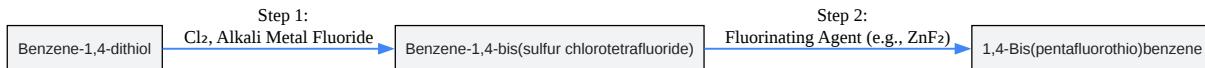
Detailed spectroscopic data for **1,4-Bis(pentafluorothio)benzene** is not widely available. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A singlet is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.
- ^{19}F NMR: The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF_5 groups. These would likely appear as a doublet and a nonet, respectively, due to F-F coupling.
- ^{13}C NMR: The spectrum would show signals for the aromatic carbons. The carbon atoms attached to the SF_5 groups would be expected to have a chemical shift significantly influenced by the strong electron-withdrawing nature of the substituent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

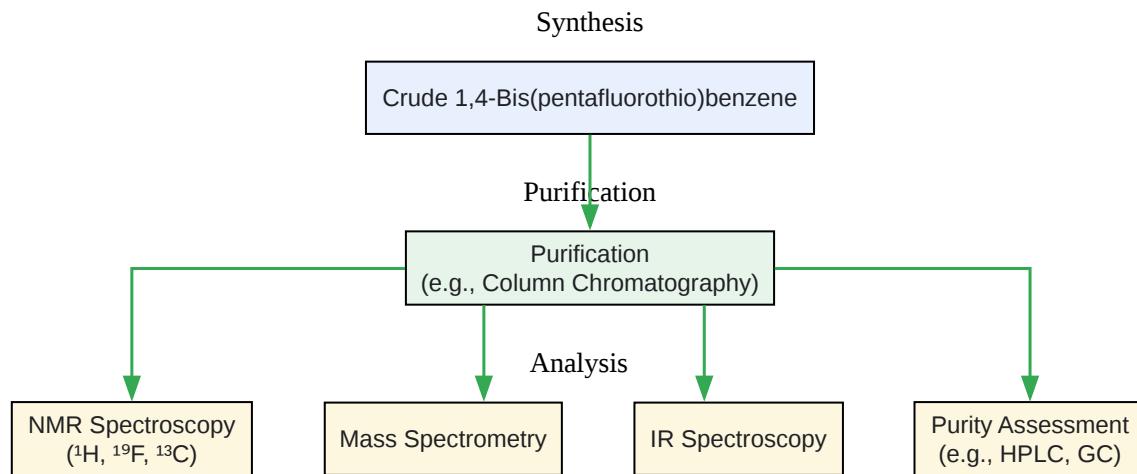

- Aromatic C-H stretching: $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aromatic C-C in-ring stretching: $\sim 1600\text{-}1400\text{ cm}^{-1}$
- C-H out-of-plane bending: $\sim 900\text{-}675\text{ cm}^{-1}$ ^[6]
- S-F stretching vibrations, which are typically strong, would be expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at $m/z = 330$. The fragmentation pattern would likely involve the loss of fluorine atoms and SF_x fragments.

Logical Relationships in Synthesis

The synthesis of **1,4-Bis(pentafluorothio)benzene** follows a clear logical progression from a readily available starting material to the final product through an intermediate. This can be visualized as a two-step pathway.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **1,4-Bis(pentafluorothio)benzene**.

Experimental Workflow for Characterization

A typical workflow for the characterization of a newly synthesized batch of **1,4-Bis(pentafluorothio)benzene** would involve a series of analytical techniques to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterization.

Conclusion

1,4-Bis(pentafluorothio)benzene is a compound with significant potential, primarily due to the unique properties imparted by the two SF₅ groups. While its synthesis has been established, a comprehensive public database of its physical and chemical properties is still developing. This guide provides the currently available information and outlines the key experimental procedures for its synthesis and characterization. Further research into the reactivity, solubility, and biological activity of this compound is warranted to fully explore its applications in advanced materials and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 1,4-Bis(pentafluorothio)benzene | CAS#:1219501-58-2 | Chemsoc [chemsrc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry [beilstein-journals.org]
- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["physical and chemical properties of 1,4-Bis(pentafluorothio)benzene"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599204#physical-and-chemical-properties-of-1-4-bis-pentafluorothio-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com